4-Methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride
Description
Properties
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c1-4-2-6(7(8,9)10)12-3-5(4)11;/h2-3H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURLZUQGSPQWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-50-0 | |
| Record name | 4-methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Approach
Introduction of Trifluoromethyl Group : This step often involves the reaction of a pyridine derivative with a trifluoromethylating agent. Common methods include the use of trifluoromethyl iodide or trifluoromethyl copper reagents in the presence of a catalyst.
Formation of Amine Functionality : Once the trifluoromethyl group is introduced, the next step involves converting the pyridine derivative into an amine. This can be achieved through various methods, such as reduction of a nitro group or substitution reactions involving chloro or bromo derivatives.
Specific Synthetic Route for Related Compounds
For compounds like [4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine, a common method involves the reaction of 4-methyl-2-chloro-6-(trifluoromethyl)pyridine with methylamine under controlled conditions, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Considerations
Industrial production may employ more efficient and scalable methods, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Purification techniques like crystallization or distillation are crucial for obtaining high-purity products.
Detailed Research Findings
Research on the synthesis of pyridine derivatives with trifluoromethyl groups highlights the importance of selecting appropriate reagents and conditions to achieve high yields and purity. The use of trifluoromethylating agents and subsequent amine formation steps requires careful control of reaction conditions to avoid side reactions and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
Antitubercular Activity
Recent studies have highlighted the potential of 4-Methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride as a scaffold for developing new antitubercular agents. The compound has been evaluated for its activity against Mycobacterium tuberculosis (Mtb), showing promising results in structure-activity relationship (SAR) studies. Modifications of the compound's structure have been investigated to enhance its efficacy and solubility, leading to the identification of more potent analogues .
Case Study: SAR Exploration
In a study assessing various analogues, it was found that specific substitutions on the pyridine ring significantly influenced antibacterial activity. For instance, compounds with halogenated phenyl rings demonstrated improved activity compared to their non-halogenated counterparts. The introduction of polar groups was also explored to enhance solubility without compromising potency .
Biological Applications
Cell Culture and Analysis
this compound is utilized as a non-ionic organic buffering agent in cell culture applications. It maintains pH stability in a range of 6 to 8.5, which is crucial for various biological experiments . This property makes it valuable in assays where pH fluctuations can affect cellular responses.
Material Science
Synthesis of Advanced Materials
The compound's unique electronic properties make it suitable for use in the synthesis of advanced materials, including polymers and coatings. Its trifluoromethyl group contributes to enhanced stability and performance characteristics in various applications.
Chemical Synthesis
Building Block for Novel Compounds
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its reactivity allows for the introduction of various functional groups, facilitating the development of new pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antitubercular agents | Potent against Mtb; modifications enhance activity |
| Biological Applications | Cell culture buffering | Maintains pH stability (6-8.5) |
| Material Science | Synthesis of polymers and coatings | Unique electronic properties improve performance |
| Chemical Synthesis | Building block for novel compounds | Versatile reactivity for functional group addition |
Mechanism of Action
The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Pyridine ring with a methyl group at position 4 and a trifluoromethyl (CF₃) group at position 4.
- The amine group at position 3 is protonated as a hydrochloride salt, enhancing solubility and stability.
Applications :
Primarily used as a building block in pharmaceutical and agrochemical synthesis. The trifluoromethyl group improves metabolic stability and lipophilicity, making it valuable in drug discovery .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares This compound with structurally related pyridine derivatives:
Key Observations :
- Substituent Effects :
- Chloro vs. Methyl : Chloro substituents (e.g., 4-Chloro-6-CF₃ analog) increase molecular polarity but reduce steric bulk compared to methyl groups. This may alter binding affinity in biological targets .
- Trifluoromethyl vs. Difluoromethyl : The CF₃ group is more electron-withdrawing than CF₂H, reducing the basicity of the amine and enhancing metabolic resistance .
- Positional Isomerism : Reversing substituent positions (e.g., CF₃ at 5 instead of 6) significantly impacts molecular geometry and intermolecular interactions .
Biological Activity
4-Methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride is a fluorinated pyridine derivative that has garnered interest in various biological applications due to its unique chemical properties. The trifluoromethyl group is known to enhance biological activity by improving metabolic stability and altering the lipophilicity of compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The trifluoromethyl group enhances electron-withdrawing properties, which can influence binding affinity to receptors or enzymes. This interaction may modulate several cellular pathways, including those involved in apoptosis and cell proliferation.
Antimicrobial Activity
Research indicates that fluorinated pyridines, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives containing trifluoromethyl groups showed enhanced activity against various bacterial strains compared to their non-fluorinated counterparts. This suggests a potential application in developing new antibiotics targeting resistant strains .
Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces cell death in specific cancer types, potentially through mechanisms involving microtubule disruption and apoptosis. For instance, similar compounds with trifluoromethyl substitutions have shown increased cytotoxicity against glioblastoma cells .
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Methyl-6-(trifluoromethyl)pyridin-3-amine | U87MG (GBM) | 0.6 | Induction of apoptosis |
| Derivative 1 (with CF3) | MCF-7 (breast cancer) | 0.1 | Microtubule disruption |
Antichlamydial Activity
Another significant finding is the compound's effectiveness against Chlamydia species. The presence of the trifluoromethyl group was crucial for enhancing antichlamydial activity, making it a candidate for developing selective treatments against this pathogen .
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various fluorinated pyridines, including this compound. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming many traditional antibiotics .
Study 2: Cancer Cell Viability
In another investigation, researchers explored the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that at low concentrations (as low as 0.1 µM), it significantly reduced cell viability in MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic: What are the standard synthetic routes for 4-methyl-6-(trifluoromethyl)pyridin-3-amine hydrochloride, and how are intermediates characterized?
Answer:
The compound is typically synthesized via nucleophilic substitution or catalytic amination. A common approach involves reacting 4-chloro-6-(trifluoromethyl)pyridin-3-amine with methylamine under acidic conditions (e.g., HCl as a catalyst), followed by hydrochloride salt formation . Key intermediates are characterized using:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns.
- Mass spectrometry (ESI-MS) for molecular weight validation.
- HPLC to monitor reaction progress and purity (>95% typically required for academic use) .
Basic: How is the molecular structure of this compound validated, and what crystallographic challenges arise?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Challenges include:
- Hydrogen bonding networks : The amine group forms hydrogen bonds with chloride ions, influencing crystal packing .
- Planarity deviations : Pyridine rings may exhibit torsional twists (e.g., ~9.3° in analogs), requiring high-resolution data (<0.8 Å resolution) for accurate modeling .
- Protonation state confirmation : SC-XRD distinguishes between neutral and protonated amine forms, critical for reactivity studies .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Answer:
- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.
- Solubility : DMSO (≥5 mg/mL) or water (limited solubility; 4 mg/mL) for biological assays. Avoid chloroform due to potential HCl release .
- Decomposition risks : Monitor for color changes (yellowing indicates degradation). Use TLC or HPLC to verify stability before experiments .
Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?
Answer:
Key variables to optimize:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Catalyst | HCl (1–2 eq.) | Enhances amination efficiency |
| Solvent | Ethanol/water (9:1 v/v) | Balances solubility and reactivity |
| Temperature | 80–90°C (reflux) | Reduces reaction time to 12–24 hr |
| Purification | Recrystallization (EtOH/H₂O) | Removes unreacted methylamine |
Advanced Note : Contradictory yields (e.g., 60% vs. 80% in analogs) may arise from trace moisture or competing side reactions (e.g., trifluoromethyl group hydrolysis). Use anhydrous conditions and in-situ FTIR to monitor intermediates .
Advanced: How can conflicting structural data (e.g., NMR vs. XRD) be resolved for this compound?
Answer:
- Case study : If ¹H NMR shows unexpected splitting (e.g., amine protons), perform VT-NMR (variable temperature) to assess dynamic effects like hydrogen bonding .
- Contradiction resolution : Cross-validate with DFT calculations (B3LYP/6-31G*) to model predicted NMR shifts and compare with experimental data .
- XRD refinement : Use restraints for disordered trifluoromethyl groups and anisotropic displacement parameters for heavy atoms (e.g., Cl) .
Advanced: What methodologies are recommended for assessing purity in biological assays, given its hygroscopicity?
Answer:
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for absolute purity (>98% required for IC₅₀ studies) .
- Karl Fischer titration : Quantify water content (<0.5% w/w) to prevent solubility artifacts .
- LC-MS/MS : Detect trace impurities (e.g., dehalogenated by-products) at ppm levels .
Advanced: What strategies are used to study its mechanism of action in enzyme inhibition?
Answer:
- Kinetic assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd) for targets like p38 MAP kinase (IC₅₀ ~10 nM in analogs) .
- Docking studies : Employ AutoDock Vina with crystal structures (PDB: 1OUK) to predict trifluoromethyl-pyridine interactions with hydrophobic enzyme pockets .
- Mutagenesis : Replace key residues (e.g., Tyr-35 in kinases) to validate binding specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
